molecular formula C10H7BrFN B2559474 8-Bromo-7-fluoro-1-methylisoquinoline CAS No. 2219370-78-0

8-Bromo-7-fluoro-1-methylisoquinoline

Cat. No.: B2559474
CAS No.: 2219370-78-0
M. Wt: 240.075
InChI Key: BMCYTAHXMRLFDY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-fluoro-1-methylisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the bromination of 7-fluoro-1-methylisoquinoline using bromine in the presence of a catalyst . The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and yield. These methods are designed to meet the high demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-fluoro-1-methylisoquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinoline N-oxides .

Scientific Research Applications

8-Bromo-7-fluoro-1-methylisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-methylisoquinoline
  • 8-Fluoro-1-methylisoquinoline
  • 7-Fluoro-1-methylisoquinoline

Uniqueness

8-Bromo-7-fluoro-1-methylisoquinoline is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

8-Bromo-7-fluoro-1-methylisoquinoline is a heterocyclic compound characterized by the presence of bromine and fluorine substituents on its isoquinoline structure. With a molecular formula of C_10H_7BrF_N and a molecular weight of approximately 222.08 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications.

Synthesis and Properties

The synthesis of this compound typically involves bromination and fluorination processes of isoquinoline derivatives. Common methods include:

  • Bromination of 7-fluoro-1-methylisoquinoline using bromine in the presence of a catalyst.
  • Fluorination techniques that can vary based on the desired product yield and purity.

These synthetic routes not only provide the compound but also allow for further functionalization, enhancing its biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that isoquinoline derivatives, including this compound, possess significant anticancer properties. For instance, compounds structurally similar to this isoquinoline have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)16.1
8-BromoisoquinolineMCF-719.8
TMC-120B (related alkaloid)Epithelial cells2.0

The mechanism of action appears to involve the modulation of specific molecular targets, potentially affecting pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its effectiveness against particular pathogens remain limited.

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes or receptors within cells. This interaction can modulate cellular pathways, leading to effects such as:

  • Inhibition of DNA synthesis in cancer cells.
  • Disruption of bacterial cell wall synthesis , contributing to its antimicrobial effects.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Studies : In vitro tests on MCF-7 cells showed that derivatives with bromine and fluorine substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts.
  • Antimicrobial Testing : A study conducted on various isoquinoline derivatives indicated that those with halogen substitutions displayed improved activity against Gram-positive bacteria.

Properties

IUPAC Name

8-bromo-7-fluoro-1-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-9-7(4-5-13-6)2-3-8(12)10(9)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCYTAHXMRLFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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